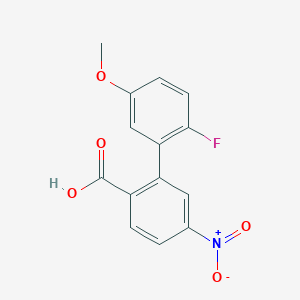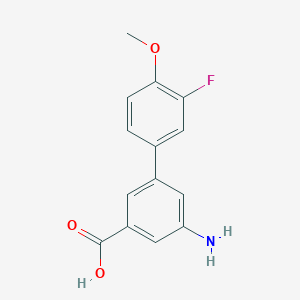
3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% (3-F4M-5MBA) is an organic compound belonging to the class of phenolic acids. It is a white crystalline powder that is soluble in methanol and ethanol, and is widely used as a pharmaceutical intermediate and in the synthesis of various organic compounds. It has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties, making it a potentially useful compound for the treatment of various diseases. It has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs and anti-diabetic drugs.
Mecanismo De Acción
The exact mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also thought to have anti-inflammatory and antimicrobial properties, which may be due to its ability to inhibit the production of inflammatory mediators and disrupt the cell membrane of microbes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% have not yet been fully determined. However, it has been found to have antioxidant, anti-inflammatory, and antimicrobial properties, which may be beneficial in the treatment of various diseases. It has also been found to have a protective effect against oxidative stress and DNA damage, which may be useful in the prevention of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is a relatively stable compound and is easy to synthesize in the laboratory. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in different laboratory conditions.
Direcciones Futuras
Given the potential applications of 3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% in medicine and biochemistry, there are many potential future directions for research. These include further studies of its mechanism of action, its potential effects on human health, and its potential applications in the synthesis of various pharmaceuticals. Additionally, further studies of its biochemical and physiological effects could provide insight into its potential therapeutic uses. Finally, further studies of its safety and toxicity profile could be useful in determining its suitability for use in clinical trials.
Métodos De Síntesis
3-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized by the reaction of 3-fluoro-4-methoxyphenol and 5-methoxybenzoyl chloride in the presence of a base, such as potassium carbonate. The reaction proceeds via a nucleophilic aromatic substitution, resulting in the formation of the desired product.
Propiedades
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-12-6-10(5-11(7-12)15(17)18)9-3-4-14(20-2)13(16)8-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDIFJDIAZYZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690164 |
Source


|
| Record name | 3'-Fluoro-4',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261935-71-0 |
Source


|
| Record name | 3'-Fluoro-4',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














